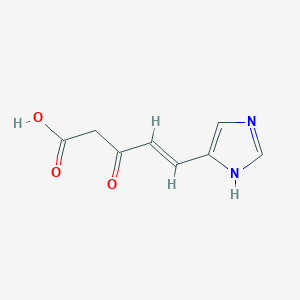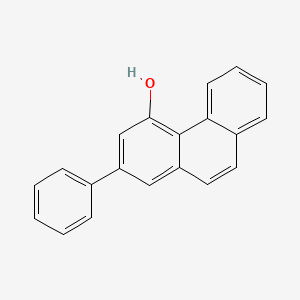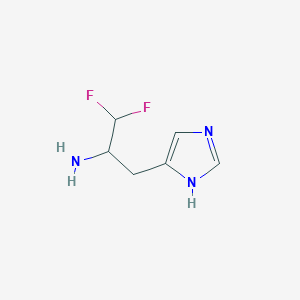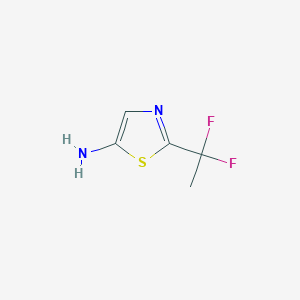![molecular formula C14H13Cl2N3O2 B12818803 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)
8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chloro-substituted benzofuro-pyrimidine core and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride typically involves multiple steps:
Formation of the Benzofuro-Pyrimidine Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include chloroformates and amines.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidinyl Group: This step often involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced using pyrrolidine or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Optimized reaction conditions: Including temperature control, solvent selection, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Conditions vary widely but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Applications De Recherche Scientifique
8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions. For example, it might inhibit certain kinases or activate specific transcription factors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one : Without the hydrochloride group.
- 2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one : Lacking the chloro substitution.
Uniqueness
The presence of the chloro group and the hydrochloride salt form distinguishes 8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride from its analogs. These modifications can significantly alter its chemical reactivity, solubility, and biological activity, making it a unique and valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H13Cl2N3O2 |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
8-chloro-2-pyrrolidin-2-yl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H |
Clé InChI |
UNDKJUKLBNARIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,17-Dioxa-7,11,14,21,25,28-hexathiaoctacyclo[13.13.0.02,13.05,12.06,10.016,27.019,26.020,24]octacosa-1(15),2(13),5(12),6(10),8,16(27),19(26),20(24),22-nonaene-4,18-dione](/img/structure/B12818748.png)


![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)
![6-(4-Bromophenyl)benzofuro[3,2-c]quinoline](/img/structure/B12818784.png)
![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)



